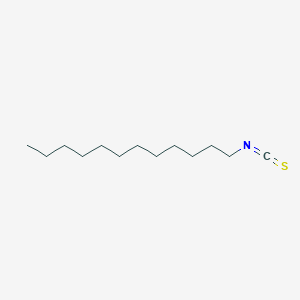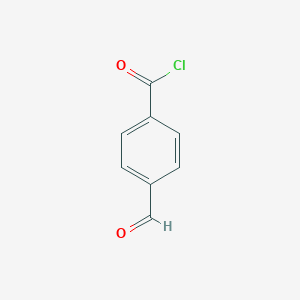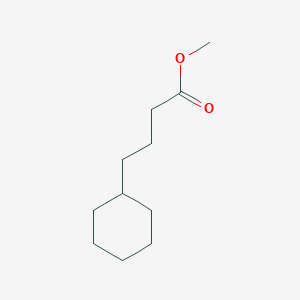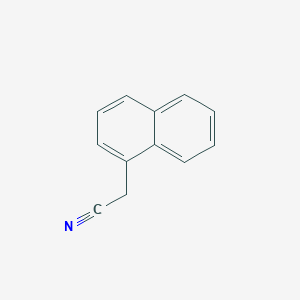
三碘化镝
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dysprosium triiodide is a binary inorganic compound composed of dysprosium and iodine, with the chemical formula DyI₃. It appears as a yellow-green flaky solid and is known for its hygroscopic nature, meaning it readily absorbs moisture from the air. Dysprosium triiodide is soluble in water and has a trigonal crystal structure similar to bismuth triiodide .
科学研究应用
Dysprosium triiodide has several applications in scientific research and industry:
Chemistry: It is used as a precursor for the synthesis of other dysprosium compounds and as a reagent in various chemical reactions.
Biology and Medicine: Dysprosium compounds, including dysprosium triiodide, are studied for their potential use in magnetic resonance imaging (MRI) contrast agents due to their paramagnetic properties.
Industry: Dysprosium triiodide is used in the production of high-intensity discharge lamps, where it helps generate white light.
作用机制
Target of Action
Dysprosium triiodide (DyI3) is a binary inorganic compound of dysprosium and iodine . It is primarily used in gas discharge lamps to generate white light . The primary target of dysprosium triiodide is the gas discharge process in these lamps .
Mode of Action
Dysprosium triiodide interacts with its target through its physical and chemical properties. It is a hygroscopic yellow-green flaky solid that is soluble in water . The compound has a trigonal crystal structure of the bismuth (III) iodide type with the space group R3 . When used in gas discharge lamps, it contributes to the generation of white light .
Biochemical Pathways
It plays a crucial role in the physical process of light generation in gas discharge lamps .
Pharmacokinetics
Its solubility in water suggests that it could be distributed in aqueous environments .
Result of Action
The primary result of dysprosium triiodide’s action is the generation of white light in gas discharge lamps . This is a physical process rather than a biological one, and it results from the compound’s specific physical and chemical properties .
Action Environment
The efficacy and stability of dysprosium triiodide can be influenced by environmental factors such as temperature and humidity. For instance, its hygroscopic nature means that it can absorb moisture from the air, which could potentially affect its stability . Furthermore, its efficacy in generating light in gas discharge lamps could be influenced by factors such as the pressure and temperature of the gas in the lamp .
准备方法
Synthetic Routes and Reaction Conditions: Dysprosium triiodide can be synthesized through the direct reaction of dysprosium metal with iodine. The reaction is as follows: [ 2Dy + 3I₂ \rightarrow 2DyI₃ ] This reaction typically occurs under controlled conditions to ensure complete reaction and purity of the product .
Another method involves the reaction of dysprosium filings with mercury diiodide: [ 2Dy + 3HgI₂ \rightarrow 2DyI₃ + 3Hg ] This method also requires careful handling due to the involvement of mercury compounds .
Industrial Production Methods: Industrial production of dysprosium triiodide generally follows the same synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving high-temperature reactors and controlled environments to prevent contamination and moisture absorption.
化学反应分析
Types of Reactions: Dysprosium triiodide primarily undergoes substitution reactions due to the presence of iodine atoms. It can react with various reagents to form different dysprosium compounds.
Common Reagents and Conditions:
Oxidation: Dysprosium triiodide can be oxidized to form dysprosium oxide (Dy₂O₃) in the presence of oxygen or other oxidizing agents.
Reduction: It can be reduced back to elemental dysprosium using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Dysprosium triiodide can react with halogenating agents to form other dysprosium halides, such as dysprosium chloride (DyCl₃) or dysprosium bromide (DyBr₃).
Major Products Formed: The major products formed from these reactions include dysprosium oxide, dysprosium chloride, and dysprosium bromide, depending on the reagents and conditions used .
相似化合物的比较
Ytterbium triiodide (YbI₃): Similar in structure and properties, ytterbium triiodide is another lanthanide triiodide used in various chemical applications.
Europium triiodide (EuI₃): Europium triiodide shares similar chemical properties and is used in similar applications, particularly in the field of optics and luminescence.
Uniqueness of Dysprosium Triiodide: Dysprosium triiodide is unique due to its specific optical properties and its role in high-intensity discharge lamps. Its ability to generate white light makes it particularly valuable in lighting applications. Additionally, its paramagnetic properties make it useful in medical imaging and other scientific research areas .
属性
CAS 编号 |
15474-63-2 |
|---|---|
分子式 |
DyI3 |
分子量 |
543.213 g/mol |
IUPAC 名称 |
triiododysprosium |
InChI |
InChI=1S/Dy.3HI/h;3*1H/q+3;;;/p-3 |
InChI 键 |
RZQFCZYXPRKMTP-UHFFFAOYSA-K |
SMILES |
[I-].[I-].[I-].[Dy+3] |
规范 SMILES |
I[Dy](I)I |
Key on ui other cas no. |
15474-63-2 |
Pictograms |
Irritant; Health Hazard |
产品来源 |
United States |
Q1: What is the molecular structure of dysprosium triiodide and how does it behave in different environments?
A1: Dysprosium triiodide (DyI3) exists primarily as a planar molecule in its free monomeric form, with a Dy-I bond length of 2.808(9) Å determined through computational and gas-phase electron diffraction studies []. Interestingly, matrix-isolation experiments revealed that DyI3 forms complexes within the matrix, causing a distortion from its planar geometry to a pyramidal structure []. This highlights the potential impact of the surrounding environment on the molecule's shape.
Q2: Does dysprosium triiodide exist in other forms besides the monomer?
A2: Yes, dysprosium triiodide can also exist as a dimer, Dy2I6. Research suggests that the specific geometry of the dimer is influenced by the arrangement of electrons within the partially filled 4f orbitals of the dysprosium atom [].
Q3: What are the thermodynamic properties associated with the vaporization of dysprosium triiodide?
A3: High-temperature mass spectrometric investigations revealed valuable information regarding the evaporation properties of DyI3 []. The enthalpy of sublimation for monomeric DyI3 is 292 ± 12 kJ/mol, while the dimer (Dy2I6) exhibits a higher enthalpy of sublimation at 365 ± 16 kJ/mol []. This difference highlights the stronger intermolecular forces present in the dimeric form.
Q4: Has dysprosium triiodide shown any potential for practical applications?
A4: While not directly addressed in the provided research, dysprosium triiodide has been explored in the context of high-intensity discharge lamps. Research on dysprosium-thallium-sodium-cesium iodide arc lamps revealed that the interaction between liquid DyI3 and the quartz tube used in the lamp construction can significantly impact the lamp's lumen maintenance []. This highlights the importance of material compatibility in applications involving this compound.
Q5: Are there any computational studies on dysprosium triiodide and what insights do they offer?
A5: Yes, computational methods have been employed to investigate the molecular and electronic structure of DyI3 []. These studies contribute to our understanding of its bonding characteristics, geometry, and potential reactivity. They also provide a basis for predicting properties and behavior under various conditions, which can guide further experimental research.
Q6: What analytical techniques are typically used to study dysprosium triiodide?
A6: Several analytical techniques have proven valuable in characterizing and studying DyI3. Gas-phase electron diffraction helps determine the molecule's structure and bond lengths []. Vibrational spectroscopy, including both infrared and Raman spectroscopy, provides insights into the molecule's vibrations and its interactions within different environments like matrices []. High-temperature mass spectrometry is crucial for studying its thermodynamic properties during vaporization [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)



